2-Fluoroterephthalic Acid (CAS 3906-87-4): A Technical Guide for Researchers and Drug Development Professionals
2-Fluoroterephthalic Acid (CAS 3906-87-4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Fluorinated Building Block
2-Fluoroterephthalic acid, with the CAS number 3906-87-4, is a fluorinated aromatic dicarboxylic acid that has garnered interest in various scientific fields, particularly in materials science and as a potential building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom on the benzene ring, impart distinct physicochemical properties that make it a valuable synthon for the design of novel materials and bioactive molecules. This technical guide provides a comprehensive overview of 2-fluoroterephthalic acid, including its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research and development setting. The key data for 2-fluoroterephthalic acid are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 3906-87-4 | [1][2] |
| Molecular Formula | C₈H₅FO₄ | [2] |
| Molecular Weight | 184.12 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Purity | Typically >95% | |
| Storage Temperature | Room Temperature |
Identifiers
| Identifier Type | Identifier | Source |
| InChI | InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | [2] |
| InChIKey | YUWKPDBHJFNMAD-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)F)C(=O)O | [2] |
Safety and Hazard Information
2-Fluoroterephthalic acid should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Oxidation of 2-Fluoro-p-xylene
A logical precursor for the synthesis of 2-fluoroterephthalic acid is 2-fluoro-p-xylene. The synthesis would involve the oxidation of the two methyl groups on the benzene ring to carboxylic acids.
Caption: Proposed synthesis of 2-Fluoroterephthalic acid.
General Experimental Protocol for the Oxidation of Substituted Xylenes
This protocol is a generalized procedure based on the oxidation of p-xylene to terephthalic acid and can be adapted for the synthesis of 2-fluoroterephthalic acid from 2-fluoro-p-xylene.[3][4][5][6]
Materials:
-
2-Fluoro-p-xylene
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
-
Pressurized reaction vessel (autoclave)
-
Oxygen or compressed air source
Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls, charge 2-fluoro-p-xylene and glacial acetic acid.
-
Catalyst Addition: Add the catalyst system, typically a mixture of cobalt(II) acetate and manganese(II) acetate, along with a bromide source such as sodium bromide.
-
Reaction Conditions: Seal the reactor and pressurize it with compressed air or a mixture of oxygen and an inert gas. Heat the mixture to a temperature typically in the range of 175-225 °C. The pressure is generally maintained between 15 and 30 atm.
-
Reaction Monitoring: The reaction progress can be monitored by observing the oxygen uptake.
-
Work-up: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess pressure. The crude 2-fluoroterephthalic acid will precipitate out of the acetic acid solution.
-
Purification: The solid product is collected by filtration, washed with fresh acetic acid and then with water to remove any residual catalysts and solvent. Further purification can be achieved by recrystallization from a suitable solvent.
Note: This is a generalized protocol and the specific reaction conditions (temperature, pressure, catalyst loading, and reaction time) would need to be optimized for the synthesis of 2-fluoroterephthalic acid.
Caption: Experimental workflow for xylene oxidation.
Applications in Research and Development
The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions.[1][7][8][9][10][11][12] These modifications are of great interest in both materials science and drug discovery.
Materials Science: A Linker for Metal-Organic Frameworks (MOFs)
Terephthalic acid and its derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The fluorine atom in 2-fluoroterephthalic acid can influence the resulting MOF's properties, such as its porosity, stability, and affinity for certain guest molecules. The electron-withdrawing nature of fluorine can affect the coordination chemistry with the metal nodes and the overall electronic environment of the framework.
Caption: Formation of a MOF with 2-fluoroterephthalic acid.
Drug Development: A Potential Scaffold for Bioactive Molecules
While specific biological activity data for 2-fluoroterephthalic acid is not extensively reported in the public domain, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][7][8][9][10][11][12] The fluorine atom can:
-
Enhance Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[9]
-
Improve Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][7]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, which can improve its pharmacokinetic profile.[8]
Given these properties, 2-fluoroterephthalic acid represents a valuable starting material for the synthesis of novel drug candidates. Its two carboxylic acid groups provide handles for further chemical modification and derivatization to create a library of compounds for biological screening.
Signaling Pathways and Biological Relevance
Currently, there is a lack of specific studies detailing the interaction of 2-fluoroterephthalic acid with particular signaling pathways. However, the general principles of how small fluorinated aromatic molecules can influence cellular signaling are relevant for future research.
The introduction of fluorine can alter the conformation and electronic distribution of a molecule, potentially leading to selective interactions with protein binding pockets, including those of enzymes and receptors.[9][13][14] For instance, fluorinated analogs of natural ligands can act as competitive inhibitors or allosteric modulators of their target proteins.
Future research could explore the effects of 2-fluoroterephthalic acid and its derivatives on various signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. A hypothetical workflow for such an investigation is presented below.
Caption: Workflow for investigating biological activity.
Conclusion
2-Fluoroterephthalic acid is a valuable chemical entity with established and potential applications in both materials science and drug discovery. Its synthesis, while not described in exhaustive detail in publicly available literature, can be reasonably achieved through the oxidation of 2-fluoro-p-xylene. The presence of the fluorine atom imparts unique properties that make it an attractive building block for the creation of novel MOFs with tailored characteristics. Furthermore, for drug development professionals, 2-fluoroterephthalic acid serves as a promising scaffold for the design of new therapeutic agents, leveraging the well-documented benefits of fluorine incorporation in bioactive molecules. Further research into the biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted and could lead to the discovery of novel materials and therapeutics.
References
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- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
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